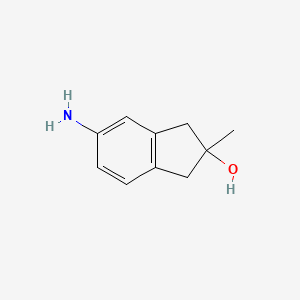![molecular formula C12H15N3O B11759291 [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.267 g/mol This compound features a pyrazole ring fused to a pyridine ring, with a methanol group attached to the pyridine ring
准备方法
The synthesis of [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol typically involves the construction of the pyrazole and pyridine rings followed by their fusion and subsequent functionalization. Common synthetic routes include:
Ring Construction: The pyrazole ring can be synthesized from hydrazines and 1,3-diketones, while the pyridine ring can be constructed from various precursors such as β-ketoesters.
Fusion and Functionalization: The pyrazole and pyridine rings are fused together through cyclization reactions, and the methanol group is introduced via reduction of a corresponding aldehyde or ketone intermediate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
化学反应分析
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups using reagents like halogens, alkylating agents, or acylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism by which [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a methyl group instead of a propyl group, which may affect its chemical and biological properties.
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with an ethyl group, leading to different steric and electronic effects.
[2-(1-butyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a butyl group, which may influence its solubility and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
[2-(2-propylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-2-8-15-11(5-7-14-15)12-10(9-16)4-3-6-13-12/h3-7,16H,2,8-9H2,1H3 |
InChI 键 |
KCWKYLZAEKUBNG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC=N1)C2=C(C=CC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


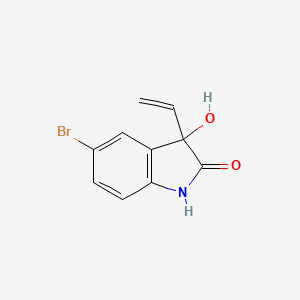
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
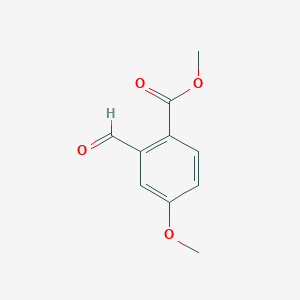

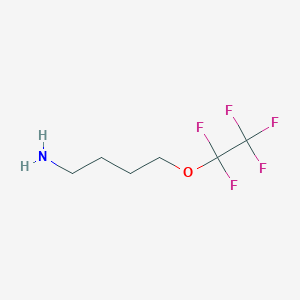
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
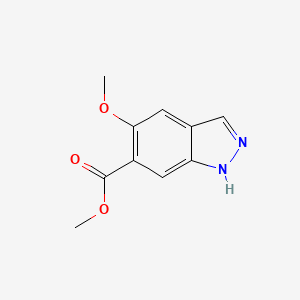
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
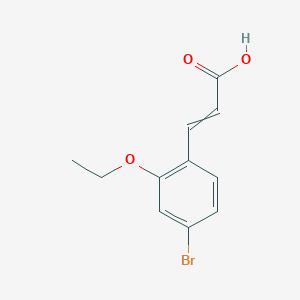
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
